N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
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Overview
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with chloro, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-amino-4-chlorophenol with 2-fluorobenzoyl chloride under basic conditions.
Iodination: The iodination of the benzamide can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the benzoxazole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo several types of chemical reactions:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Coupling Reactions: The iodo group can be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Potential use in the development of new catalysts and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to its specific substitution pattern and the presence of multiple reactive sites. This makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C20H11ClFIN2O2 |
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Molecular Weight |
492.7 g/mol |
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C20H11ClFIN2O2/c21-16-9-12(22)4-6-15(16)20-25-17-10-14(5-7-18(17)27-20)24-19(26)11-2-1-3-13(23)8-11/h1-10H,(H,24,26) |
InChI Key |
XAYOTPGCXMNSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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